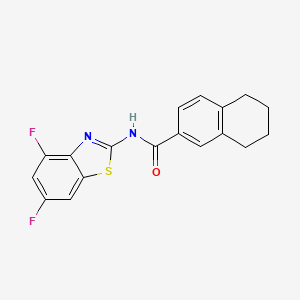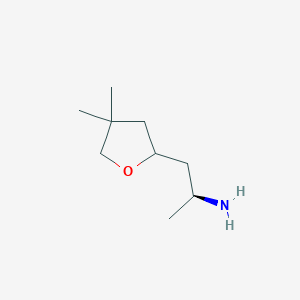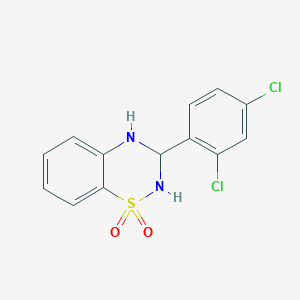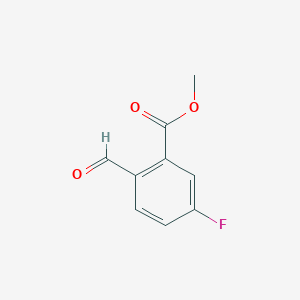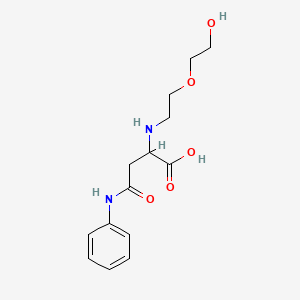
(Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, also known as MBT-BF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
(Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one has been studied for its potential applications in various fields, including medicine and agriculture. In the medical field, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide.
Mecanismo De Acción
The mechanism of action of (Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). These enzymes and proteins are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to have antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one in lab experiments is its high purity and stability. This compound has been shown to have a long shelf-life and can be stored at room temperature without significant degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of (Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one. One area of research is the development of this compound as a potential anti-cancer agent. Further studies are needed to determine the efficacy of this compound in animal models and to investigate its mechanism of action in cancer cells. Another area of research is the development of this compound as a potential fungicide and insecticide in agriculture. Further studies are needed to determine the toxicity and environmental impact of this compound on non-target organisms. Overall, the study of this compound has the potential to lead to the development of new drugs and agricultural products that can benefit society.
Métodos De Síntesis
The synthesis of (Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one involves the reaction of 2-hydroxybenzaldehyde, 3-methoxybenzyl bromide, and 2-thiophenecarboxaldehyde in the presence of potassium carbonate and acetonitrile. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
(2Z)-6-[(3-methoxyphenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4S/c1-23-15-5-2-4-14(10-15)13-24-16-7-8-18-19(11-16)25-20(21(18)22)12-17-6-3-9-26-17/h2-12H,13H2,1H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLFMJNRIOQFIC-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

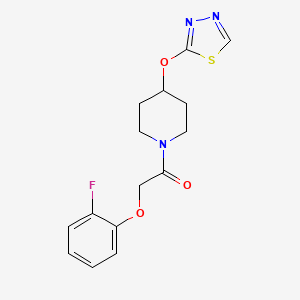
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)
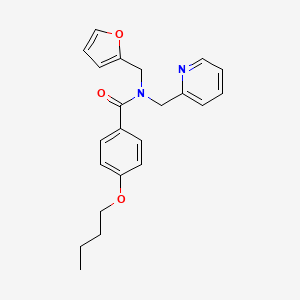
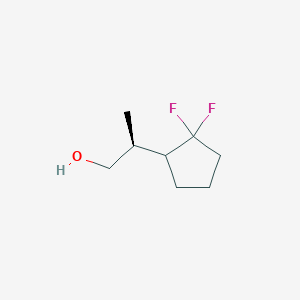
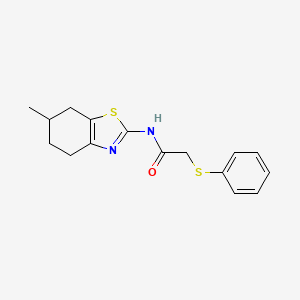
![Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2943737.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide](/img/structure/B2943739.png)
![1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)
